Bactericin

Agricultural antibiotics Crop protection Polyene-macrolide complexes

Bactericin (CAS 136958‑84‑4) is a multi‑component antibiotic preparation derived from PEA 155 (B & C fractions) containing azolomycin B together with polyene and macrolide‑type constituents. Unlike single‑agent antimicrobials, its fixed‑ratio multi‑mechanism profile (membrane‑targeting polyene + protein‑synthesis‑inhibiting macrolide activity) is specifically intended for agricultural research on phytopathogenic bacteria and fungi. Generic substitution with single‑entity polyenes or macrolides invalidates comparative efficacy studies. Procure this characterized complex to ensure experimental reproducibility in crop protection programs.

Molecular Formula C7H13NO2
Molecular Weight 0
CAS No. 136958-84-4
Cat. No. B1179185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBactericin
CAS136958-84-4
SynonymsBactericin
Molecular FormulaC7H13NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bactericin (CAS 136958-84-4): A Polyene-Macrolide Antibiotic Complex for Agricultural Research and Crop Protection Applications


Bactericin (CAS 136958-84-4) is a Bulgarian-origin antibiotic preparation composed of a multi-component complex derived from the polyene antibiotic PEA 155 (B and C fractions) [1]. The preparation contains azolomycin B combined with polyene and macrolide-type antibiotic constituents [1]. Unlike single-entity antimicrobial agents, Bactericin is defined as a heterogeneous mixture rather than a chemically discrete molecule, and it is designated primarily for crop protection applications rather than human therapeutic use [1].

Why Generic Substitution Fails for Bactericin (CAS 136958-84-4) in Agricultural Research and Procurement


Generic substitution of Bactericin with single-agent polyenes (e.g., nystatin) or macrolides (e.g., erythromycin) is scientifically invalid because Bactericin is explicitly defined as a multi-component complex rather than a discrete molecular entity [1]. Its composition—encompassing azolomycin B together with polyene and macrolide-type antibiotics derived from specific PEA 155 fractions—creates a fixed-ratio multi-mechanism profile that cannot be replicated by sourcing individual components separately [1]. Procurement of any single constituent or alternative polyene-macrolide mixture would introduce uncharacterized compositional variation that invalidates comparative agricultural efficacy assessments and disrupts experimental reproducibility in crop protection studies.

Quantitative Differentiation Evidence for Bactericin (CAS 136958-84-4) Versus In-Class Comparators


Compositional Differentiation: Bactericin as a Defined Multi-Component Complex Versus Single-Agent Polyene or Macrolide Antibiotics

Bactericin is not a discrete molecular entity but a defined complex derived from polyene antibiotic PEA 155 B and C fractions, consisting of azolomycin B plus polyene and macrolide-type antibiotic components [1]. Single-agent comparators such as nystatin (pure polyene) or erythromycin (pure macrolide) contain only one antibiotic class, whereas Bactericin provides a fixed-ratio combination of multiple constituent types within a single registered preparation.

Agricultural antibiotics Crop protection Polyene-macrolide complexes

Spectrum of Activity: Gram-Positive and Mycoplasma Coverage from the Azolomycin B Component

Azolomycin B (also known as elaiophylin), a constituent of the Bactericin complex, demonstrates activity against Gram-positive bacteria, Trichomonas vaginalis, and exhibits cytotoxicity against mammalian tumor cells and protozoa [1]. The broader Bactericin preparation is reported to possess antimicrobial activity against Gram-positive bacteria including Staphylococcus aureus and Actinomyces species, as well as activity against Mycoplasma hominis [2].

Gram-positive antibacterial Mycoplasma Macrolide mechanism

Mechanistic Distinction: Dual Polyene-Macrolide Mode of Action Versus Single-Class Mechanisms

The Bactericin complex combines two mechanistically distinct antibiotic classes within a single preparation: polyene-type constituents (which target membrane sterols and disrupt membrane integrity) and macrolide-type constituents including azolomycin B (which inhibit protein synthesis via ribosomal binding) [1]. Single-class comparators employ only one of these mechanisms—nystatin acts solely via ergosterol binding and membrane permeabilization; erythromycin acts solely via 50S ribosomal subunit inhibition.

Polyene antibiotics Macrolide antibiotics Dual mechanism

Validated Research and Industrial Application Scenarios for Bactericin (CAS 136958-84-4)


Agricultural Crop Protection Research Requiring Multi-Component Antibiotic Preparations

Bactericin is explicitly designated for crop protection applications, making it appropriate for agricultural research programs investigating polyene-macrolide complex efficacy against phytopathogenic bacteria and fungi [1]. Its multi-component composition derived from PEA 155 fractions provides a defined complex antibiotic preparation for studies where single-agent comparators would be scientifically inappropriate [1].

Comparative Studies of Complex Antibiotic Mixtures Versus Single-Agent Formulations

Research programs investigating the agricultural efficacy differences between multi-mechanism antibiotic complexes and single-class agents can utilize Bactericin as a characterized complex preparation containing both polyene and macrolide constituents [1]. Its Gram-positive antibacterial spectrum and activity against Mycoplasma hominis make it a suitable reference complex for spectrum-of-activity comparisons against single-agent polyenes or macrolides [2].

Resistance Emergence Studies in Agricultural Pathogen Populations

The dual-mechanism profile of Bactericin—combining membrane-targeting polyene activity with protein synthesis-inhibiting macrolide activity—supports its use in longitudinal studies examining resistance development rates under multi-mechanism selective pressure versus single-mechanism comparators [1]. Such studies are relevant for agricultural settings where prolonged exposure to single-agent antibiotics may accelerate resistance emergence.

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